4-Nitrobenzenesulfonohydrazide
Overview
Description
4-Nitrobenzenesulfonohydrazide is a chemical compound that has been used as a nitrene source during a one-pot procedure for copper (I)-catalyzed asymmetric alkene aziridination . It has also been found to react with diazacrown ether, N, N ′-dibenzyl-1,7,10,16-tetraoxo-4,13-diazacyclooctadecane to form molecular complexes .
Synthesis Analysis
The synthesis of 4-Nitrobenzenesulfonohydrazide involves reactions of 2-hydroxy-3-methoxybenzaldehyde with p-toluenesulfonyl hydrazide and 4-nitrosulfonyl hydrazide under classical heating, leading to the corresponding sulfonamide Schiff bases . These synthesized compounds were characterized by their spectroscopic data and elemental analysis .
Chemical Reactions Analysis
4-Nitrobenzenesulfonohydrazide has been involved in various chemical reactions. For instance, it has been used as the nitrene source during a one-pot procedure for copper (I)-catalyzed asymmetric alkene aziridination . It has also been found to react with diazacrown ether, N, N ′-dibenzyl-1,7,10,16-tetraoxo-4,13-diazacyclooctadecane to form molecular complexes .
Scientific Research Applications
Synthesis of Sulfonamide Schiff Base Compounds
4-Nitrobenzenesulfonohydrazide is used in the synthesis of sulfonamide Schiff base compounds . These compounds are formed by the condensation of primary amines and active carbonyl groups . The presence of azomethine and sulfonamide functional groups in these compounds are responsible for their antimicrobial activity .
Antimicrobial Activity
Sulfonamide Schiff base compounds synthesized using 4-Nitrobenzenesulfonohydrazide have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria . They have been tested against Staphylococcus epidermidis, Staphylococcus saprophyticus, and Proteus mirabilis .
Antifungal Activity
In addition to their antimicrobial properties, these compounds also exhibit antifungal activity. They have been tested against Aspergillus fumigates, Aspergillus clavatus, and Aspergillus flavus .
Inhibitors of Carbonic Anhydrase
Aromatic sulfonamides, like those synthesized using 4-Nitrobenzenesulfonohydrazide, are strong inhibitors of carbonic anhydrase . They have been useful in studies of the physicochemistry and mechanism of carbonic anhydrase due to their highly specific interaction with the active site .
Use in Coordination Chemistry
Sulfonamide containing different donor atoms also finds use in coordination chemistry . This makes 4-Nitrobenzenesulfonohydrazide a valuable compound in the field of coordination chemistry.
Anticancer and Antiviral Agents
Schiff bases, which can be synthesized using 4-Nitrobenzenesulfonohydrazide, are known as anticancer and antiviral agents . This highlights another important application of 4-Nitrobenzenesulfonohydrazide in medical research.
Mechanism of Action
While the specific mechanism of action for 4-Nitrobenzenesulfonohydrazide is not explicitly stated in the search results, sulfonamides, a group of compounds to which 4-Nitrobenzenesulfonohydrazide belongs, are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Safety and Hazards
properties
IUPAC Name |
4-nitrobenzenesulfonohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4S/c7-8-14(12,13)6-3-1-5(2-4-6)9(10)11/h1-4,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFQGKRLZCXSPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278033 | |
Record name | 4-Nitrobenzenesulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2937-05-5 | |
Record name | NSC5767 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5767 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Nitrobenzenesulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-Nitrobenzenesulfonohydrazide in organic synthesis, and how does its structure influence its reactivity?
A: 4-Nitrobenzenesulfonohydrazide is a versatile reagent in organic synthesis, often employed in the creation of various heterocyclic compounds, particularly pyrazoles []. Its structure plays a crucial role in its reactivity:
Q2: How do substituents on the benzene ring of N'-(arylidene)-4-nitrobenzenesulfonohydrazide derivatives affect their crystal structures and intermolecular interactions?
A: Research has shown that the nature and position of substituents on the benzene ring of N'-(arylidene)-4-nitrobenzenesulfonohydrazide derivatives significantly influence their crystal packing and intermolecular interactions []. For example, the presence of a chlorine atom in (E)-4-nitro-N′-(2-chlorobenzylidene)benzenesulfonohydrazide leads to different intermolecular interactions compared to the methyl-substituted derivatives like (E)-4-nitro-N′-(2-methylbenzylidene)benzenesulfonohydrazide and (E)-4-nitro-N′-(4-methylbenzylidene)benzenesulfonohydrazide. These differences are evident from the analysis of their crystal structures and Hirshfeld surface analyses [].
Q3: Are there any studies exploring the potential biological activities of 4-Nitrobenzenesulfonohydrazide derivatives?
A: While the provided research focuses on structural characterization and synthetic applications, some studies investigate the biological activities of 4-nitrobenzenesulfonohydrazide derivatives. These derivatives, specifically N'-(substituted arylmethylidene)-4-nitrobenzenesulfonohydrazides, have shown promising antibacterial activity against various bacterial species, notably Pseudomonas aeruginosa []. Further research is needed to understand the mechanism of action and explore their potential as antibacterial agents.
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